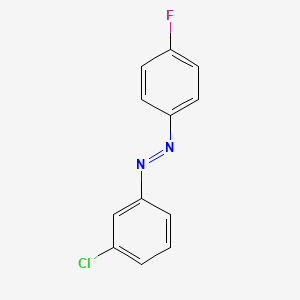
(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene typically involves the diazotization of an aromatic amine followed by a coupling reaction with another aromatic compound. The general steps are:
Diazotization: An aromatic amine (e.g., 3-chloroaniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound (e.g., 4-fluoroaniline) under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production methods for azo compounds often involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium dithionite and catalytic hydrogenation.
Substitution: Reagents and conditions vary depending on the type of substitution but may include halogens, acids, or bases.
Major Products
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds or amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene may have applications in various fields:
Chemistry: Used as intermediates in organic synthesis and as dyes.
Biology: Potential use in studying biological processes involving azo compounds.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of (E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene depends on its specific application
Binding to proteins: Azo compounds can bind to proteins and alter their function.
Redox reactions: Azo compounds can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(3-Chlorophenyl)-2-(4-bromophenyl)diazene
- (E)-1-(3-Chlorophenyl)-2-(4-methylphenyl)diazene
Uniqueness
(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene is unique due to the presence of both chlorine and fluorine substituents on the aromatic rings, which can influence its chemical reactivity and physical properties.
Conclusion
This compound is a versatile azo compound with potential applications in various fields. Its unique chemical structure allows it to participate in a range of chemical reactions, making it valuable for scientific research and industrial applications.
Properties
CAS No. |
89846-38-8 |
|---|---|
Molecular Formula |
C12H8ClFN2 |
Molecular Weight |
234.65 g/mol |
IUPAC Name |
(3-chlorophenyl)-(4-fluorophenyl)diazene |
InChI |
InChI=1S/C12H8ClFN2/c13-9-2-1-3-12(8-9)16-15-11-6-4-10(14)5-7-11/h1-8H |
InChI Key |
BPQBOBQGPIROAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


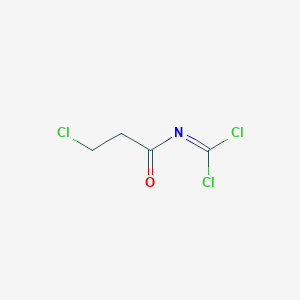


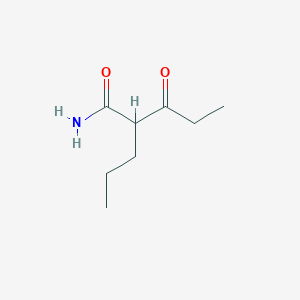
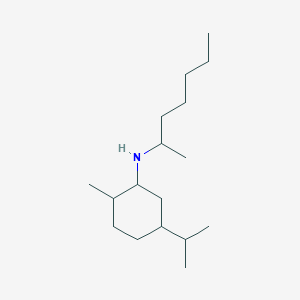
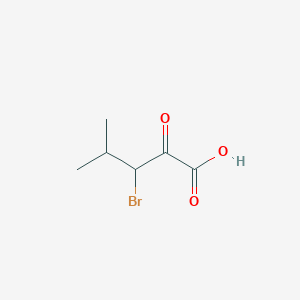





![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)
